4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile
Overview
Description
ML399 is a second-generation probe optimized for inhibiting the interaction between menin and mixed lineage leukemia (MLL) proteins. This compound was developed to overcome the limitations of the first-generation probe, ML227, which exhibited metabolic instability, reduced potency, and undesirable pharmacological activity . ML399 was designed using a structure-based approach to enhance its utility in in vivo mechanistic studies .
Preparation Methods
The synthesis of ML399 involves several steps, starting with the identification of chemical classes through screening by the Molecular Library Probe Production Network (MLPCN). The process includes the use of piperidines, which were instrumental in generating the first-generation probe . The exact synthetic routes and reaction conditions for ML399 are proprietary and not publicly disclosed. it is known that the structure-based design approach was employed to optimize the compound’s properties .
Chemical Reactions Analysis
ML399 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ML399 has several scientific research applications, including:
Chemistry: It is used as a probe to study the interaction between menin and mixed lineage leukemia proteins.
Biology: It helps in understanding the biological pathways involved in leukemia.
Medicine: It is used in the development of therapeutic strategies for treating leukemia.
Industry: It is employed in the production of research chemicals and probes for scientific studies
Mechanism of Action
ML399 exerts its effects by inhibiting the interaction between menin and mixed lineage leukemia proteins. This inhibition disrupts the molecular pathways involved in the development and progression of leukemia. The compound demonstrates strong and selective effects in leukemia cells, validating its specific mechanism of action .
Comparison with Similar Compounds
ML399 is compared with other similar compounds, such as ML227, which was the first-generation probe. ML399 is unique due to its enhanced metabolic stability, increased potency, and improved pharmacological activity. Other similar compounds include various piperidine derivatives that were identified during the screening process .
Properties
CAS No. |
1560968-49-1 |
---|---|
Molecular Formula |
C27H28FN3O2 |
Molecular Weight |
445.53 |
IUPAC Name |
4-[3-[4-[(R)-(3-fluorophenyl)-hydroxy-pyridin-2-ylmethyl]piperidin-1-yl]propoxy]benzonitrile |
InChI |
InChI=1S/C27H28FN3O2/c28-24-6-3-5-23(19-24)27(32,26-7-1-2-14-30-26)22-12-16-31(17-13-22)15-4-18-33-25-10-8-21(20-29)9-11-25/h1-3,5-11,14,19,22,32H,4,12-13,15-18H2/t27-/m1/s1 |
InChI Key |
YLADDJNCJBCBJE-HHHXNRCGSA-N |
SMILES |
C1CN(CCC1C(C2=CC(=CC=C2)F)(C3=CC=CC=N3)O)CCCOC4=CC=C(C=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML399; ML-399; ML 399; VU0516340; VU-0516340; VU 0516340; |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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